Zonampanel

Catalog No.
S004113
CAS No.
210245-80-0
M.F
C13H9N5O6
M. Wt
331.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zonampanel

CAS Number

210245-80-0

Product Name

Zonampanel

IUPAC Name

2-(7-imidazol-1-yl-6-nitro-2,3-dioxo-4H-quinoxalin-1-yl)acetic acid

Molecular Formula

C13H9N5O6

Molecular Weight

331.24 g/mol

InChI

InChI=1S/C13H9N5O6/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22/h1-4,6H,5H2,(H,15,21)(H,19,20)

InChI Key

SPXYHZRWPRQLNS-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-]

Synonyms

(2,3-dioxo-7-(1H-imidazol-1-yl)-6-nitro-1,2,3,4-tetrahydro-1-quinoxalinyl)acetic acid monohydrate, YM 872, YM-872, YM872, zonampanel monohydrate

Canonical SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-]

Description

The exact mass of the compound Zonampanel is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanism of Action and Anti-Seizure Effects

Zonampanel is classified as a selective AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor antagonist. AMPA receptors are glutamate receptors in the brain that play a crucial role in excitatory neurotransmission. Zonampanel works by blocking the binding of glutamate, the main excitatory neurotransmitter, to these receptors, thereby reducing excessive neuronal firing and seizure activity [].

Researchers are actively investigating the specific mechanisms by which zonampanel exerts its anti-seizure effects. Studies are exploring its impact on various cellular processes and signaling pathways within the brain that contribute to epileptogenesis (the development of epilepsy) [].

Zonampanel is a member of the quinoxalinedione family, specifically designed to inhibit AMPA receptors. Its structure includes a quinoxaline core with various substituents that enhance its solubility and receptor binding properties. The compound is recognized for its potential therapeutic applications in neurological disorders due to its ability to modulate excitatory neurotransmission .

  • Reduction: The nitro group present in Zonampanel can be reduced to an amino group, which may alter its pharmacological properties.
  • Oxidation: The compound can also participate in oxidation reactions, potentially affecting its stability and reactivity in biological systems.
  • Substitution Reactions: Various functional groups can be introduced or modified through substitution reactions to enhance its efficacy or selectivity as a receptor antagonist .

Zonampanel exhibits notable biological activity as an AMPA receptor antagonist. This mechanism is crucial for its potential therapeutic effects in conditions characterized by excessive excitatory neurotransmission, such as epilepsy and neurodegenerative diseases. Studies have demonstrated that Zonampanel effectively inhibits the activity of AMPA receptors, thereby reducing excitatory synaptic transmission . Additionally, it has been shown to influence renal tubular transport mechanisms, indicating broader implications for drug disposition and metabolism .

The synthesis of Zonampanel typically involves multi-step organic reactions:

  • Formation of the Quinoxaline Core: This is achieved through the condensation of appropriate precursors such as dimethyloxalate and o-phenylenediamine .
  • Functionalization: Subsequent steps involve the introduction of various functional groups to enhance solubility and biological activity.
  • Purification: The final product is purified using techniques such as chromatography to isolate Zonampanel from by-products .

Zonampanel has potential applications in:

  • Neurology: As an AMPA receptor antagonist, it may be useful in treating conditions like epilepsy and other neurological disorders characterized by excitotoxicity.
  • Research: It serves as a valuable tool in studying glutamatergic signaling pathways and their implications in various diseases .

Research on Zonampanel has explored its interactions with various biological systems:

  • Transport Mechanisms: Studies have indicated that Zonampanel affects the renal tubular transport of organic anions, which may influence its pharmacokinetics and therapeutic efficacy .
  • Receptor Binding: Zonampanel's binding affinity for AMPA receptors has been characterized through various experimental approaches, demonstrating its potential effectiveness as a therapeutic agent .

Zonampanel shares structural and functional similarities with several other compounds within the quinoxalinedione class. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeMechanism of ActionNotable Features
ZonampanelQuinoxalinedioneAMPA receptor antagonistHigh solubility; effective against excitotoxicity
FanapanelQuinoxalinedioneAMPA receptor antagonistSimilar mechanism; different side chains
CNQXQuinoxalinedioneAMPA/NMDA receptor antagonistBroad spectrum; less selective than Zonampanel
DNQXQuinoxalinedioneAMPA receptor antagonistPotent but less soluble than Zonampanel
SelurampanelQuinazoline-2,4-dioneAMPA receptor antagonistDifferent core structure; broader applications

Zonampanel's unique combination of high solubility and selective antagonism at AMPA receptors distinguishes it from other compounds in this class, making it a promising candidate for further research and development in treating neurological disorders.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

331.05528302 g/mol

Monoisotopic Mass

331.05528302 g/mol

Heavy Atom Count

24

Appearance

Solid powder

UNII

9X33544ILS

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), non-NMDA
GRIA [HSA:2890 2891 2892 2893] [KO:K05197 K05198 K05199 K05200]

Other CAS

210245-80-0

Wikipedia

Zonampanel

Dates

Modify: 2023-07-15

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